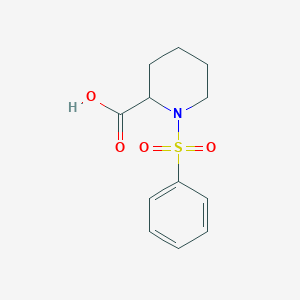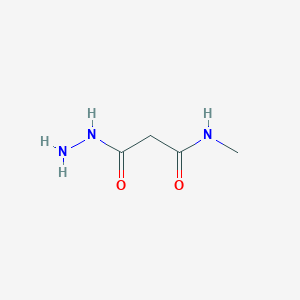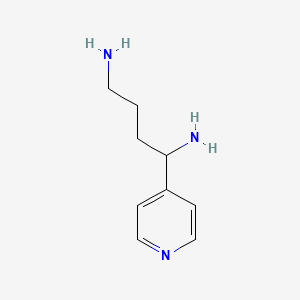
4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Vue d'ensemble
Description
4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is an intermediate in the synthesis of paracetamol and is used as the precursor for the preparation of phenetidine and acetophenetidine, indicators, and raw materials for fungicides .
Synthesis Analysis
The synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed . For example, 4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophenol is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state .Applications De Recherche Scientifique
Anti-inflammatory Activity
Several novel 1,5-benzodiazepine derivatives, including those with a 4-nitrophenyl group, have been synthesized and evaluated for their anti-inflammatory activity. Compounds containing electron-withdrawing groups like nitro, chloro, fluoro, and bromo showed significant anti-inflammatory activity, suggesting their potential therapeutic use in inflammation-related conditions (Kumar & Ishwarbhat, 2016).
Calcium Channel Blockers
Research into benzodiazepine derivatives has also explored their capacity as calcium channel blockers. Certain derivatives demonstrated significant in vitro activity as calcium channel blockers, indicating their potential in the development of treatments for cardiovascular diseases (Atwal et al., 1987).
Anticonvulsant Agents
Some benzodiazepine derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds were screened for their effectiveness in in vivo models, with several showing promising anticonvulsant activity, pointing towards their potential use in treating seizure disorders (Garg et al., 2010).
Corrosion Inhibition
Benzodiazepines have also been investigated for their corrosion inhibition properties on mild steel in sulfuric acid medium. Studies show that certain benzodiazepine derivatives can effectively inhibit corrosion, suggesting applications in industrial settings to protect metals from acid corrosion (Sasikala et al., 2017).
Antimicrobial Activity
Novel benzothiazepine derivatives containing benzodiazepine moieties have been synthesized and shown to possess antimicrobial activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents (Pant, Godwal, & Sanju, 2021).
Safety And Hazards
Orientations Futures
The field of nanostructured materials and their use in catalytic reactions, such as the reduction of 4-nitrophenol, is a promising area of research . The development of more efficient and selective catalysts could have significant implications for various industries, including pharmaceuticals and environmental remediation .
Propriétés
IUPAC Name |
4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)12-7-5-11(6-8-12)13-9-10-16-14-3-1-2-4-15(14)17-13/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUPHOSGXGGISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378032 | |
| Record name | 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
CAS RN |
283610-70-8 | |
| Record name | 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



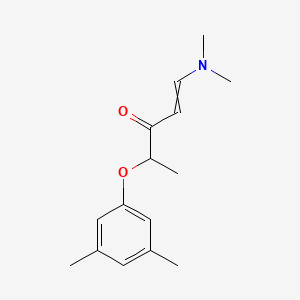
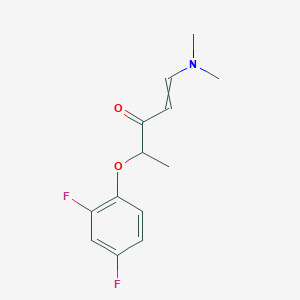

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)
![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)



